molecular formula C13H16N2O2 B8726423 N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide

N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide

Cat. No. B8726423
M. Wt: 232.28 g/mol
InChI Key: AIWCFDGABJPHDI-UHFFFAOYSA-N
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Description

N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)

InChI Key

AIWCFDGABJPHDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-acetamidoacetophenone 7 (20 g, 112.9 mmol), dimethylformamide dimethyl acetal (40.3 g, 338.6 mmol) was refluxed under nitrogen for 1 hour. The reaction mixture was cooled, diluted with ethyl acetate (150 mL) and ether (150 mL). The solid was collected by filtration, triturated with a solution of ethyl acetate and hexane (1:1, 200 mL). Compound 8 was obtained as a red-orange solid (23.6 g, 101.6 mmol, 90%). GC/MS, m/z=232 at tR=15.11 min (100%). LC/MS, [M+H]′=233.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 3-acetamidoacetophenone (3 kg; Lancaster), dimethylformamide dimethylacetal (7 L; Lancaster) and toluene (12 L; Mallinckrodt) is heated at reflux and methanol collected as it is formed. The mixture is heated overnight and a precipitate forms during this time. The reaction may be monitored by TLC analysis (EtOAc: starting material Rf=0.46; product Rf=0.10) to ensure it goes to completion. The reaction mixture is cooled and the solid is collected by filtration. The cake is washed with hexanes (4 L) then dried to give 3.77 kg (95% yield) of a light yellow powder.
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 30.0 g portion of 3-acetamidoacetophenone was heated with 50 ml of dimethylformamide dimethylacetal on a steam bath under inert atmosphere for 8 hours. After cooling, the precipitated material was collected by filtration to yield the desired material as orange crystals (37.20 g, mp 184°-185° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 10.4 g portion of N-(3-acetylphenyl)acetamide was reacted with 25 ml of dimethylformamide dimethylacetal for 8 hours under argon giving N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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